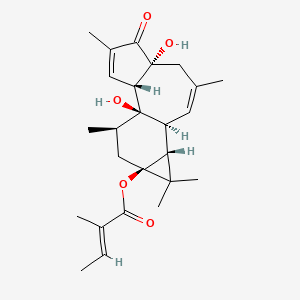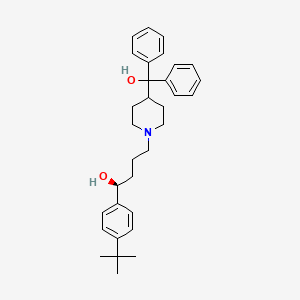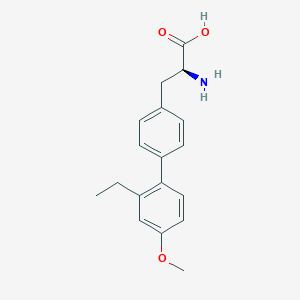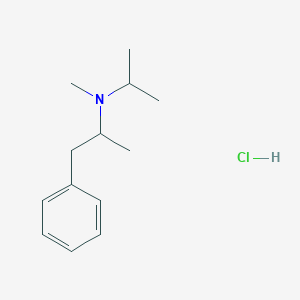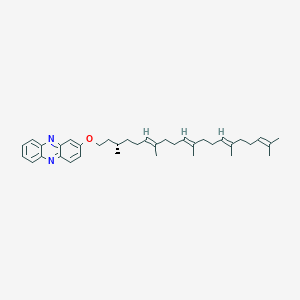
(-)-(S)-Methanophenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-(S)-Methanophenazine is a unique organic compound that has garnered significant interest in the scientific community due to its distinctive chemical properties and potential applications. This compound is a member of the phenazine family, which is known for its diverse biological activities and roles in various biochemical processes.
Vorbereitungsmethoden
The synthesis of (-)-(S)-Methanophenazine typically involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
(-)-(S)-Methanophenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
(-)-(S)-Methanophenazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial properties and potential use in developing new antibiotics. In medicine, this compound is being explored for its potential role in cancer therapy due to its ability to interfere with cellular respiration. Industrially, it is used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of (-)-(S)-Methanophenazine involves its interaction with various molecular targets and pathways. It is known to interfere with the electron transport chain in microbial cells, leading to the disruption of cellular respiration and ultimately cell death. This makes it a potent antimicrobial agent. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
(-)-(S)-Methanophenazine is unique compared to other phenazine derivatives due to its specific stereochemistry and enhanced biological activity. Similar compounds include phenazine, pyocyanin, and phenazine-1-carboxylic acid. While these compounds share a common phenazine core, this compound stands out due to its higher potency and selectivity in various biological assays.
Eigenschaften
CAS-Nummer |
295327-13-8 |
|---|---|
Molekularformel |
C37H50N2O |
Molekulargewicht |
538.8 g/mol |
IUPAC-Name |
2-[(3S,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phenazine |
InChI |
InChI=1S/C37H50N2O/c1-28(2)13-9-14-29(3)15-10-16-30(4)17-11-18-31(5)19-12-20-32(6)25-26-40-33-23-24-36-37(27-33)39-35-22-8-7-21-34(35)38-36/h7-8,13,15,17,19,21-24,27,32H,9-12,14,16,18,20,25-26H2,1-6H3/b29-15+,30-17+,31-19+/t32-/m0/s1 |
InChI-Schlüssel |
VRHMBACMYZITGD-ZXGAWIPVSA-N |
Isomerische SMILES |
C[C@@H](CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Kanonische SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



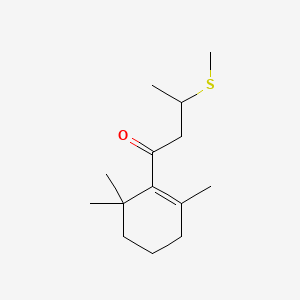
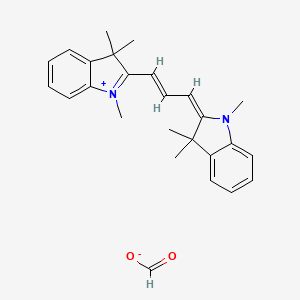
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)

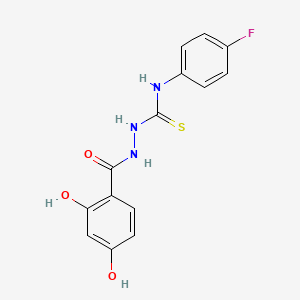

![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
